3-chloro-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
Overview
Description
3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.72892 g/mol This compound is known for its unique structure, which includes a chloro group, a hydroxyphenyl group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-hydroxyacetophenone under specific conditions. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, and the resulting solution is cooled to room temperature to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazide moiety allows it to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can be compared with similar compounds such as:
3-chloro-N’-[(1E)-1-(2-naphthyl)ethylidene]benzohydrazide: This compound has a similar structure but with a naphthyl group instead of a hydroxyphenyl group, leading to different chemical and biological properties.
3-chloro-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide: This is an isomer of the compound with a different configuration, which can affect its reactivity and interactions.
The uniqueness of 3-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPPVXRXMQVLF-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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